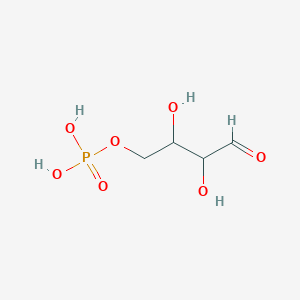
Tetrose, 4-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrose, 4-phosphate is a phosphate derivative of a tetrose, which is a monosaccharide containing four carbon atoms. This compound plays a crucial role in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle . It is an intermediate in the biosynthesis of aromatic amino acids and other essential biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Tetrose, 4-phosphate can be synthesized through enzymatic isomerization and epimerization of D-erythrose 4-phosphate. This process involves the use of specific enzymes such as erythrose-4-phosphate isomerase, which catalyzes the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate and D-threose 4-phosphate . The reaction conditions typically include the presence of cofactors and optimal pH and temperature settings to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions
Tetrose, 4-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific cofactors or catalysts.
Major Products
The major products formed from these reactions include erythrose, erythritol, and other phosphorylated derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tetrose, 4-phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
作用機序
Tetrose, 4-phosphate exerts its effects through its role as an intermediate in metabolic pathways. In the pentose phosphate pathway, it is involved in the transaldolase reaction, where it is formed from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate . This reaction is crucial for the generation of NADPH and ribose-5-phosphate, which are essential for cellular processes such as nucleotide synthesis and antioxidant defense .
類似化合物との比較
Similar Compounds
Erythrose: A tetrose saccharide with an aldehyde group, part of the aldose family.
Threose: Another tetrose saccharide, differing in the spatial arrangement of hydroxyl groups.
Erythrulose: A ketotetrose with a ketone group, involved in similar metabolic pathways.
Uniqueness
Tetrose, 4-phosphate is unique due to its specific role in the pentose phosphate pathway and the Calvin cycle. Its phosphate group makes it more reactive and versatile in biochemical reactions compared to its non-phosphorylated counterparts .
特性
IUPAC Name |
(2,3-dihydroxy-4-oxobutyl) dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHMDNPXVRFFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862242 |
Source


|
| Record name | Tetrose, 4-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89418-95-1 |
Source


|
| Record name | Tetrose, 4-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
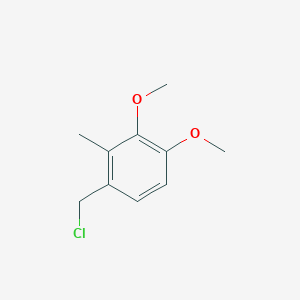

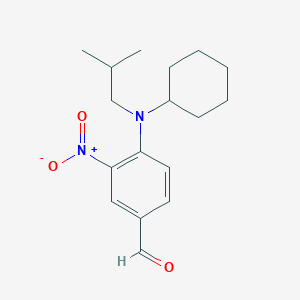
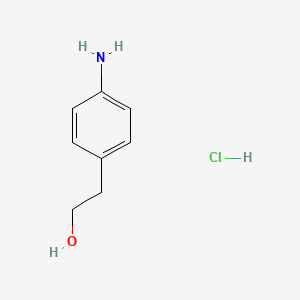
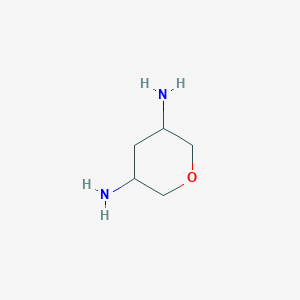








![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
